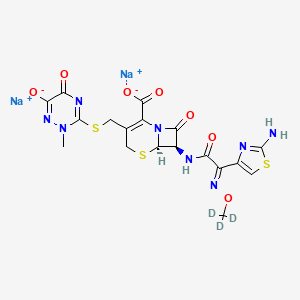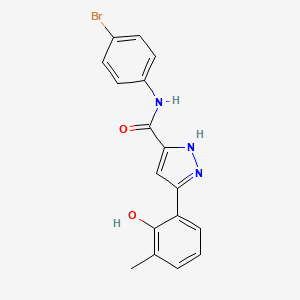
Ceftriaxone-d3DisodiumSalt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceftriaxone-d3 Disodium Salt is a stable isotope-labeled compound of Ceftriaxone, a third-generation cephalosporin antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Ceftriaxone. The molecular formula of Ceftriaxone-d3 Disodium Salt is C18 2H3 H15 N8 O7 S3, and it has a molecular weight of 557.60 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ceftriaxone-d3 Disodium Salt involves the incorporation of deuterium atoms into the Ceftriaxone molecule. This process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Coupling Reactions: Formation of the cephalosporin core structure through coupling reactions.
Purification: Isolation and purification of the final product to achieve high purity levels.
Industrial Production Methods
Industrial production of Ceftriaxone-d3 Disodium Salt follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used for quality assurance .
Análisis De Reacciones Químicas
Types of Reactions
Ceftriaxone-d3 Disodium Salt undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Nucleophilic substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Water, methanol, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Ceftriaxone-d3 Disodium Salt is widely used in scientific research, including:
Pharmacokinetic Studies: To trace the metabolic pathways and distribution of Ceftriaxone in the body.
Drug Interaction Studies: To investigate interactions with other drugs and their impact on Ceftriaxone metabolism.
Antibiotic Resistance Research: To study the mechanisms of resistance in bacteria and develop new strategies to combat resistant strains.
Mecanismo De Acción
Ceftriaxone-d3 Disodium Salt, like Ceftriaxone, works by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the final transpeptidation step of peptidoglycan synthesis. This inhibition leads to the weakening and eventual lysis of the bacterial cell wall .
Comparación Con Compuestos Similares
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with similar antibacterial activity.
Ceftazidime: Known for its activity against Pseudomonas aeruginosa.
Cefixime: An oral third-generation cephalosporin with a similar spectrum of activity.
Uniqueness
Ceftriaxone-d3 Disodium Salt is unique due to its stable isotope labeling, which allows for precise tracking in pharmacokinetic and metabolic studies. This feature makes it an invaluable tool in research settings where understanding the detailed behavior of Ceftriaxone is crucial .
Propiedades
Fórmula molecular |
C18H16N8Na2O7S3 |
|---|---|
Peso molecular |
601.6 g/mol |
Nombre IUPAC |
disodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(trideuteriomethoxyimino)acetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C18H18N8O7S3.2Na/c1-25-18(22-12(28)13(29)23-25)36-4-6-3-34-15-9(14(30)26(15)10(6)16(31)32)21-11(27)8(24-33-2)7-5-35-17(19)20-7;;/h5,9,15H,3-4H2,1-2H3,(H2,19,20)(H,21,27)(H,23,29)(H,31,32);;/q;2*+1/p-2/b24-8+;;/t9-,15-;;/m1../s1/i2D3;; |
Clave InChI |
FDRNWTJTHBSPMW-RVJFWZMESA-L |
SMILES isomérico |
[2H]C([2H])([2H])O/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC4=NC(=O)C(=NN4C)[O-])C(=O)[O-].[Na+].[Na+] |
SMILES canónico |
CN1C(=NC(=O)C(=N1)[O-])SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[8-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl]propanoate](/img/structure/B14094768.png)

![9-(4-ethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14094775.png)
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094782.png)
![1-(3-Ethoxy-4-hydroxyphenyl)-5,7-dimethyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094791.png)
![2-Butenoic acid, 3-[(diethoxyphosphinyl)oxy]-, ethyl ester, (E)-](/img/structure/B14094797.png)
![3-(3-chlorobenzyl)-8-(2,4-dimethoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094802.png)
![3-(4-chlorobenzyl)-8-(3-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14094809.png)
![N-[4-(acetylamino)phenyl]-5-(2-hydroxy-3,5-dimethylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14094817.png)
![methyl [3-(2-fluorobenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl]acetate](/img/structure/B14094825.png)
![6-Bromo-9-[(4-methoxyphenyl)methyl]purine](/img/structure/B14094839.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B14094849.png)
![(2Z)-[2-(4-chlorophenyl)hydrazinylidene][4-(naphthalen-2-yl)-1,3-thiazol-2-yl]ethanenitrile](/img/structure/B14094855.png)
